Thiamine hydrochloride phosphate

Vue d'ensemble

Description

Thiamine hydrochloride phosphate, also known as vitamin B1 phosphate, is a water-soluble vitamin essential for various metabolic processes in the body. It plays a crucial role in carbohydrate metabolism and is vital for the proper functioning of the nervous system, muscles, and heart. This compound is often used in dietary supplements and fortified foods to prevent and treat thiamine deficiency, which can lead to conditions such as beriberi and Wernicke-Korsakoff syndrome .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thiamine hydrochloride phosphate can be synthesized through the phosphorylation of thiamine hydrochloride. The process involves the reaction of thiamine hydrochloride with phosphoric acid or a phosphorylating agent under controlled conditions. The reaction typically occurs in an aqueous medium, and the pH is carefully monitored to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound. The process involves the derivatization of thiamine using potassium ferricyanide to form thiochromes, which are then separated and purified using HPLC .

Analyse Des Réactions Chimiques

Types of Reactions: Thiamine hydrochloride phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly sensitive to degradation under alkaline conditions, heat, and light .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions include thiamine monophosphate, thiamine diphosphate, and thiamine triphosphate. These phosphorylated forms of thiamine are biologically active and play essential roles in metabolic processes .

Applications De Recherche Scientifique

Pharmacological Applications

1. Treatment of Thiamine Deficiency Disorders

Thiamine is essential for carbohydrate metabolism and neurological function. Its deficiency can lead to serious conditions such as Wernicke encephalopathy and beriberi. Thiamine hydrochloride phosphate is used therapeutically to replenish thiamine levels in individuals with deficiencies. For instance, studies have shown that intravenous administration of thiamine hydrochloride can significantly increase plasma concentrations of thiamine and its phosphorylated forms, thereby alleviating symptoms associated with deficiency .

2. Role as a Coenzyme

Thiamine diphosphate (the active form of thiamine) acts as a coenzyme for several critical enzymes involved in metabolic pathways. It is vital for the functioning of pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, which are essential for the Krebs cycle and energy production . This property makes this compound important in metabolic studies and interventions targeting energy metabolism disorders.

3. Neuroprotective Effects

Research indicates that thiamine supplementation may have neuroprotective effects, particularly in neurodegenerative diseases. The compound has been found to support neuronal health by enhancing mitochondrial function and reducing oxidative stress . Case studies have documented improvements in cognitive function among patients receiving thiamine therapy for conditions like Alzheimer's disease .

Nutritional Applications

1. Dietary Supplementation

This compound is commonly included in dietary supplements aimed at preventing deficiency. It is particularly beneficial for populations at risk, such as those with chronic alcoholism or malabsorption syndromes. Regular intake helps maintain adequate thiamine levels, supporting overall health .

2. Biofortification of Crops

In agriculture, thiamine plays a role in enhancing plant resistance to stressors such as disease and drought. Research has demonstrated that applying thiamine can prime plants against biotic stress by upregulating pathogenesis-related genes . This application is crucial for improving crop yields and food security.

Case Studies

Case Study 1: Thiamine Administration in Neurological Disorders

A 53-year-old male patient with spinocerebellar degeneration was administered 20 mg of thiamine hydrochloride intravenously. The treatment resulted in marked increases in blood concentrations of thiamine and its phosphorylated forms, correlating with clinical improvements in neurological function .

Case Study 2: Effects on Plant Health

In a controlled study involving rice plants subjected to biotic stress, the application of thiamine significantly improved resistance against pathogens. Treated plants exhibited enhanced growth rates and reduced disease incidence compared to untreated controls .

Mécanisme D'action

Thiamine hydrochloride phosphate exerts its effects by acting as a coenzyme in various enzymatic reactions. It is converted into its active form, thiamine diphosphate, which is essential for the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway. These reactions are crucial for energy production and the synthesis of nucleic acids and neurotransmitters .

Comparaison Avec Des Composés Similaires

Thiamine Monophosphate: A phosphorylated form of thiamine that serves as an intermediate in the synthesis of thiamine diphosphate.

Thiamine Diphosphate: The active coenzyme form of thiamine involved in metabolic reactions.

Thiamine Triphosphate: Another phosphorylated form of thiamine with potential roles in cellular signaling.

Uniqueness: Thiamine hydrochloride phosphate is unique due to its high solubility in water and its stability under acidic conditions. This makes it an ideal form for dietary supplements and fortified foods. Additionally, its phosphorylated forms are crucial for various metabolic processes, making it indispensable for maintaining overall health .

Activité Biologique

Thiamine hydrochloride phosphate, a phosphorylated derivative of thiamine (vitamin B1), exhibits diverse biological activities crucial for human health. This article explores its biological functions, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Overview of Thiamine and Its Derivatives

Thiamine exists in several phosphorylated forms, including:

- Thiamine Monophosphate (ThMP)

- Thiamine Diphosphate (ThDP) , also known as thiamine pyrophosphate (TPP)

- Thiamine Triphosphate (ThTP)

Among these, ThDP is the most biologically active form, acting as a cofactor in various enzymatic reactions involved in carbohydrate and amino acid metabolism. ThMP serves primarily as an intermediate in the phosphorylation process leading to the formation of ThDP and ThTP .

1. Energy Metabolism

Thiamine plays a vital role in energy metabolism by participating in several key enzyme complexes:

- Pyruvate Dehydrogenase Complex : Converts pyruvate to acetyl-CoA.

- α-Ketoglutarate Dehydrogenase Complex : Converts α-ketoglutarate to succinyl-CoA.

- Branched Chain α-Keto Acid Dehydrogenase Complex : Converts branched-chain α-keto acids to acyl-CoAs.

These enzymes are crucial for the citric acid cycle and energy production in cells .

2. Non-Enzymatic Roles

Recent studies have highlighted non-enzymatic functions of thiamine derivatives:

- Cell Signaling : ThTP is implicated in synaptic signaling and may modulate membrane conductance through voltage-gated chloride channels .

- Stress Response : Accumulation of thiamine triphosphate under stress conditions suggests a regulatory role in cellular adaptation .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of thiamine hydrochloride has been investigated through various studies. A notable study evaluated the bioavailability of a gastro-retentive floating tablet formulation containing thiamine hydrochloride. Results indicated:

- A 2.8-fold increase in oral bioavailability under fed conditions compared to fasting.

- Sustained release over 12 hours, enhancing absorption efficiency .

| Dose (mg) | Cmax (ng/mL) | AUC0-10 hr (ng·hr/mL) |

|---|---|---|

| 100 | 50.3 | 200 |

| 500 | 120.5 | 450 |

| 1500 | 250.7 | 800 |

This table summarizes the pharmacokinetic findings, demonstrating the dose-dependent absorption characteristics of thiamine hydrochloride.

Thiamine Deficiency

Thiamine deficiency can lead to severe health issues, including Wernicke-Korsakoff syndrome and cardiovascular complications. Low levels of thiamine have been associated with elevated blood glucose levels and hypertension .

Case Study

A case study involving a patient with spinocerebellar degeneration highlighted the therapeutic potential of thiamine supplementation. The patient exhibited significant improvement following intravenous administration of thiamine hydrochloride, emphasizing its importance in neurological health .

Propriétés

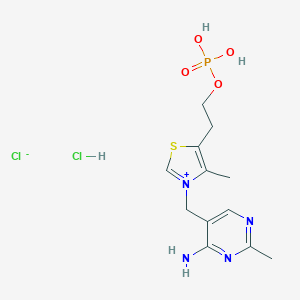

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4O4PS.2ClH/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSZYKKDWVPUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N4O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16028-14-1 | |

| Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-, chloride, hydrochloride (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16028-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamine phosphate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016028141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamine hydrochloride phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.